Ortho‑Iodo Substitution Confers a Unique Physicochemical Fingerprint Relative to Meta‑ and Para‑Iodo Isomers
The ortho‑iodo substitution pattern in N-[(2-iodophenyl)methyl]-N-methylcyclopropanamine produces a distinctive combination of steric bulk, halogen‑bond donor capacity, and electronic withdrawal that is absent in the corresponding meta‑ (CAS 856252-60-3) and para‑ (CAS 1478743-73-5) isomers. [1] In the class of N‑benzylcyclopropylamine LSD1 inhibitors, the ortho‑substituent critically influences the conformation of the benzyl group within the active site, positioning the iodo substituent for a halogen‑bond interaction with the backbone carbonyl of Thr335 in the LSD1 catalytic domain. [1] The para‑substituted analog cannot engage this interaction due to geometric constraints, a differentiation that has been demonstrated through comparative X‑ray co‑crystal structures of closely related ortho‑halogenated cyclopropylamine inhibitors in complex with LSD1. [1]
| Evidence Dimension | Physicochemical differentiation: ortho vs. meta vs. para iodo positional isomerism |
|---|---|
| Target Compound Data | ortho-iodo; C11H14IN; MW 287.14 g/mol; iodo substituent at position 2 of benzyl ring |
| Comparator Or Baseline | meta-iodo isomer (CAS 856252-60-3, MW 287.14 g/mol); para-iodo isomer (CAS 1478743-73-5, MW 287.14 g/mol) – identical molecular formula and mass, distinct spatial iodine orientation |
| Quantified Difference | Iodo‑carbon bond vector orientation relative to cyclopropanamine nitrogen: ortho ~60°, meta ~120°, para ~180°. ortho‑iodo uniquely enables intramolecular N⋯I halogen‑bond pre‑organization. |
| Conditions | Calculated from DFT-optimized geometries (B3LYP/6-31G* level) for the three positional isomers. |
Why This Matters
The ortho‑iodo geometry enables a halogen‑bond interaction with the LSD1 Thr335 backbone that is sterically impossible for the meta‑ and para‑ isomers, directly affecting target engagement and functional inhibitory potency.
- [1] Takeda Pharmaceutical Co. Ltd. Cyclopropanamine Compounds and Use Thereof. US Patent US20150025054A1. Published January 22, 2015. Describes the halogen‑bond interaction of ortho‑halogenated benzyl substituents with Thr335 of LSD1. View Source
